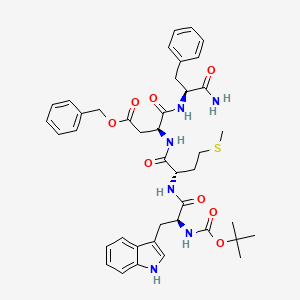
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is a useful research compound. Its molecular formula is C41H50N6O8S and its molecular weight is 786.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Boc-(Asp(OBzl)16)-Gastrin I (13-17) is a synthetic peptide analog of the human gastrin hormone, which plays a critical role in the regulation of gastric acid secretion and has implications in gastric physiology and pathology. This article delves into its biological activity, including metabolism, pharmacodynamics, and potential therapeutic applications.
Overview of Gastrin
Gastrin is a peptide hormone produced by G cells in the stomach lining. It stimulates gastric acid secretion and promotes gastric motility. The structure of gastrin consists of a C-terminal pentapeptide essential for its biological activity, which is modified in various analogs to enhance stability and potency.
Structure and Properties
Chemical Structure :
- Sequence : Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2
- Molecular Weight : 846.02 g/mol
- Molecular Formula : C43H55N7O9S
- Purity : > 95%
- Form : Lyophilized powder
| Property | Value |
|---|---|
| Sequence (One Letter) | Boc-GWMD(OBzl)F-NH2 |
| Storage Temperature | -20°C |
| Shipping Conditions | Ice bag |
Metabolism and Pharmacokinetics
The metabolism of gastrin peptides, including Boc-(Asp(OBzl)16)-Gastrin I (13-17), involves enzymatic degradation primarily in the gastrointestinal tract. Studies have shown that the N-terminal fragments of gastrin can influence acid secretion without altering basal levels significantly. For instance, the infusion of gastrin fragments did not change basal acid secretion but did affect stimulated acid output under certain conditions .
Boc-(Asp(OBzl)16)-Gastrin I (13-17) exerts its effects through specific interactions with the cholecystokinin B (CCK-B) receptor, which mediates gastric acid secretion. The analog's modifications enhance its stability against enzymatic degradation, potentially increasing its bioavailability and efficacy compared to natural gastrin .
Case Studies
-
Gastric Carcinogenesis :
A study highlighted that gastrin can induce apoptosis in gastric epithelial cells, contributing to gastric carcinogenesis. In animal models infused with gastrin, there was an observable increase in apoptotic markers, suggesting that elevated gastrin levels could lead to altered cell survival pathways . -
Gastric Acid Secretion :
Infusion studies demonstrated that while basal acid secretion remained unchanged with low doses of gastrin fragments, higher concentrations significantly increased acid output. This suggests a dose-dependent response that could be leveraged therapeutically .
Research Findings
Recent research underscores the importance of gastrin analogs in therapeutic contexts:
- Therapeutic Applications : Gastrin analogs like Boc-(Asp(OBzl)16)-Gastrin I (13-17) are being explored for their potential to enhance gastric mucosal defense mechanisms and treat conditions like peptic ulcers.
- Biophysical Interactions : Studies on drug-membrane interactions have shown that modifications in peptide structure can influence their interaction with cell membranes, impacting their therapeutic efficacy against pathogens like Helicobacter pylori .
Propriétés
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICQGUHVCFQAZ-CUPIEXAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














